Product packaging for 11-O-Demethyl-7-methoxypradinone II(Cat. No.:)

11-O-Demethyl-7-methoxypradinone II

Cat. No.: B1208531
M. Wt: 494.4 g/mol
InChI Key: KHCWAAXIQILFRK-CVDCTZTESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

11-O-Demethyl-7-methoxypradinone II is a chemical compound identified as a novel analog of the pradimicin A aglycone. It is produced by specific mutants derived from Actinomadura verrucosospora subsp. neohibisca E-40, a known high-yield producer of pradimicin antibiotics . This compound is a metabolite associated with the biosynthesis pathway of the pradimicin family of antibiotics, a class of naturally occurring compounds . As a biosynthetic intermediate, this compound provides critical value for researchers studying the metabolic engineering and genetic manipulation of actinomycetes to alter antibiotic biosynthesis pathways. Investigating such analogs helps elucidate the structure-activity relationships within this antibiotic family. It is important to note that this metabolite, alongside other closely related analogs, was reported to show no antifungal activity in studies . This makes it particularly useful for controlled biochemical studies where the focus is on pathway elucidation rather than direct antimicrobial effect. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H18O11 B1208531 11-O-Demethyl-7-methoxypradinone II

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H18O11

Molecular Weight

494.4 g/mol

IUPAC Name

(5S,6S)-1,5,6,9,11,14-hexahydroxy-7-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid

InChI

InChI=1S/C25H18O11/c1-6-3-8-13(20(30)11(6)25(34)35)14-16(23(33)19(8)29)24(36-2)17-15(22(14)32)18(28)9-4-7(26)5-10(27)12(9)21(17)31/h3-5,19,23,26-27,29-30,32-33H,1-2H3,(H,34,35)/t19-,23-/m0/s1

InChI Key

KHCWAAXIQILFRK-CVDCTZTESA-N

SMILES

CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)OC)C(=C1C(=O)O)O

Isomeric SMILES

CC1=CC2=C(C3=C([C@@H]([C@H]2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)OC)C(=C1C(=O)O)O

Canonical SMILES

CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)OC)C(=C1C(=O)O)O

Origin of Product

United States

Elucidation of the Biosynthetic Pathway of Pradimicins and Benanomicins

Position of 11-O-Demethyl-7-methoxypradinone II in the Proposed Pathway

This compound is a key intermediate in the biosynthetic pathway of both pradimicins and benanomicins. nih.gov Its structure features a benzo[α]naphthacenequinone core, characteristic of this class of antibiotics. oup.comnih.govelsevierpure.com Feeding studies with blocked mutants of Actinomadura verrucosospora subsp. neohibisca E-40 (a pradimicin producer) and Actinomadura sp. AB1236 (a benanomicin producer) have demonstrated that this compound can be converted to the final products, pradimicin A or benanomicin A. nih.gov This firmly places it as a downstream intermediate after the initial formation of the aglycone core and before the final glycosylation steps. Research has identified this compound, along with other demethylated analogs, in the fermentation broths of mutant strains, providing direct evidence for its role in the pathway. nih.gov

Upstream Precursors and Initial Polyketide Assembly

Pradimicins and benanomicins are classified as polyketide antibiotics, meaning their core structure is assembled from simple carboxylic acid precursors. nih.govnih.govnih.gov This assembly is carried out by a type II polyketide synthase (PKS) enzyme complex. The PKS functions like a molecular assembly line, sequentially condensing extender units, primarily malonyl-CoA, to a starter unit. nih.govnih.govbris.ac.uk The pradimicin gene cluster, spanning approximately 39-kb of DNA, contains the genes encoding this PKS machinery. nih.gov Disruption of genes responsible for the ketosynthase components (prmA and prmB) of the PKS has been shown to abolish pradimicin production, confirming their essential role in the initial assembly of the polyketide chain. nih.gov The resulting linear polyketide chain then undergoes a series of cyclization and aromatization reactions to form the characteristic pentangular aglycone structure of the pradimicin family. nih.govamazonaws.com

Enzymatic Steps Leading to this compound

The formation of this compound from its upstream precursors involves a series of precise enzymatic modifications, particularly methylations. These steps are crucial for the final structure and biological activity of the antibiotics.

The pradimicin biosynthetic gene cluster contains two genes, pdmF and pdmT, that encode for O-methyltransferases. oup.comnih.govelsevierpure.comnih.gov These enzymes are responsible for the regiospecific methylation of hydroxyl groups on the benzo[α]naphthacenequinone core. oup.comnih.govelsevierpure.com Functional characterization of these enzymes through gene disruption and heterologous expression has revealed their specific roles. PdmF is responsible for the methylation at the C-11 position, while PdmT catalyzes the methylation at the C-7 position. oup.comnih.govelsevierpure.comnih.gov The order of these methylation events is critical, with the C-7 methylation preceding the C-11 methylation. oup.comnih.govelsevierpure.com

The formation of this compound is a direct result of the activity of the O-methyltransferase PdmT. This enzyme specifically transfers a methyl group from the donor molecule S-adenosylmethionine (SAM) to the hydroxyl group at the C-7 position of an earlier intermediate, likely 11-O-demethylpradinone II. nih.govoup.comnih.govelsevierpure.comnih.gov Gene disruption studies of pdmT in Actinomadura hibisca resulted in the accumulation of 7-O-demethyl derivatives, such as pradimicinone II, confirming the role of PdmT in C-7 methylation. oup.comelsevierpure.com Conversely, in vitro reactions using purified PdmT enzyme with pradimicinone II as a substrate generated 7-O-methylpradimicinone II. nih.gov This enzymatic step is a key branching point in the pathway, leading towards the formation of the 7-methoxy substituted intermediates.

Inhibitor Studies and Pathway Disruption

The use of specific inhibitors has been instrumental in elucidating the biosynthetic pathway of pradimicins and benanomicins. These studies have helped to confirm the roles of specific enzymes and to identify key intermediates that accumulate when the pathway is blocked.

Accumulation of Shunt Products and Precursors

The elucidation of the biosynthetic pathways of pradimicins and benanomicins has been significantly advanced through the study of blocked mutants and the use of metabolic inhibitors. These approaches disrupt the normal biosynthetic sequence, leading to the accumulation of intermediate compounds, known as shunt products and precursors. The characterization of these accumulated metabolites provides critical insights into the sequential steps of the pathway.

Detailed Research Findings

Research utilizing mutants of Actinomadura verrucosospora subsp. neohibisca E-40, a high-yield producer of pradimicins, has been particularly fruitful. nih.gov By creating mutants blocked at various stages of the biosynthetic pathway, researchers have been able to isolate and identify a range of aglycone and intermediate compounds that would otherwise be transient.

One such mutant, designated as strain JN-219, was found to accumulate several novel analogs of the pradimicin A aglycone. nih.gov Among these was This compound , along with 11-O-demethylpradinone I, 11-O-demethylpradinone II, and the known aglycone analog, pradinone I. nih.gov The isolation of these compounds from a single mutant suggests a blockage in the downstream processing of these intermediates, likely in the later tailoring steps such as glycosylation.

Further investigation into the biosynthetic pathway involved the use of sinefungin (B1681681), an inhibitor of methyltransferases. When sinefungin was added to the culture of the wild-type strain E-40, a pradimicin A aglycone-producing mutant, or the benanomicin-producing Actinomadura sp. AB1236, it effectively inhibited the formation of This compound . nih.gov This inhibition resulted in the accumulation of its presumed precursors, 11-O-demethylpradimicinone II and pradimicinone II. nih.gov This finding strongly indicates that the formation of This compound is dependent on a methylation step that is sensitive to sinefungin.

Feeding experiments with various isolated aglycones and early-stage blocked mutants have further clarified the biosynthetic relationships. Compounds such as 11-O-demethylpradinone II, This compound , 11-O-demethylpradinone I, 11-O-demethylpradimicinone I, and pradimicinone I were successfully converted to the final products, pradimicin A or benanomicin A, when fed to appropriate mutants. nih.gov This demonstrates that these accumulated compounds are true intermediates in the pathway.

Other blocked mutants of Actinomadura hibisca P157-2, generated by chemical mutagenesis, have been shown to accumulate different sets of shunt products. nih.govjst.go.jp For example, four distinct mutants were found to produce novel dihydrobenzo[a]naphthacenequinones designated as pradimicins M, N, O, and P. nih.gov These compounds differ from the parent pradimicins in their stereochemistry and, in the case of pradimicin M, the absence of the D-alanine moiety, highlighting the diversity of shunt products that can be generated through metabolic blocking. nih.gov

The study of these accumulated shunt products and precursors is essential for piecing together the complex biosynthetic puzzle of pradimicins and benanomicins. The compound This compound serves as a key example of an intermediate whose isolation has provided a window into the specific methylation and tailoring reactions that shape the final antibiotic structures.

Data Tables

Table 1: Metabolites Accumulated by Mutant Strains of Actinomadura verrucosospora subsp. neohibisca E-40

Mutant StrainAccumulated MetabolitesReference
JN-219This compound nih.gov
11-O-Demethylpradinone I nih.gov
11-O-Demethylpradinone II nih.gov
Pradinone I nih.gov
JN-4711-O-Demethylpradimicinone I nih.gov
11-O-Demethyl-7-methoxypradimicinone II nih.gov
11-O-Demethylpradimicinone II nih.gov
JN-20711-O-Demethyl-6-deoxypradinone I nih.gov
11-O-Demethylpradimicinone II nih.gov
JN-587-Hydroxypradimicin A nih.gov
Pradimicinone II nih.gov
11-O-Demethylpradimicinone II nih.gov

Table 2: Effect of Sinefungin on Metabolite Accumulation

StrainTreatmentInhibited ProductAccumulated PrecursorsReference
A. verrucosospora E-40Addition of SinefunginThis compound 11-O-Demethylpradimicinone II, Pradimicinone II nih.gov
Pradimicin A aglycone-producing mutantAddition of SinefunginThis compound 11-O-Demethylpradimicinone II, Pradimicinone II nih.gov
Actinomadura sp. AB1236Addition of SinefunginThis compound 11-O-Demethylpradimicinone II, Pradimicinone II nih.gov

Genetic and Enzymatic Underpinnings of Pradimicin Biosynthesis

Identification of the Pradimicin Biosynthetic Gene Cluster

Central to the biosynthesis of the pradimicin backbone are the genes encoding the minimal type II polyketide synthase. This essential complex is responsible for assembling the initial polyketide chain from simple acyl-CoA precursors. jmb.or.kr The key components of this minimal PKS are encoded by the genes prmA, prmB, and prmC. jmb.or.krnih.gov

prmA : This gene encodes the ketosynthase α (KSα), a critical enzyme that catalyzes the Claisen condensation reactions to extend the polyketide chain. The PrmA protein contains a highly conserved active-site cysteine residue (Cys176), which is characteristic of KSα enzymes. jmb.or.kr

prmB : This gene encodes the ketosynthase β (KSβ), also known as the chain-length factor (CLF). This protein works in conjunction with KSα and is crucial for determining the specific length of the polyketide chain. Unlike KSα, PrmB lacks the active site cysteine, which is replaced by a glutamine residue (Gln169). jmb.or.kr

prmC : Located downstream of prmB, this gene encodes the acyl carrier protein (ACP). The ACP is responsible for holding the growing polyketide chain and presenting it to the other PKS enzymes during the iterative condensation process. jmb.or.kr

Together, these three gene products form the core PKS complex that constructs the dodecaketide backbone of pradimicin from an acetyl-CoA starter unit and eleven malonyl-CoA extender units. jmb.or.kr

GeneEncoded ProteinFunction in Pradimicin BiosynthesisKey Features
prmA Ketosynthase α (KSα)Catalyzes chain elongation via Claisen condensationContains active-site Cys176
prmB Ketosynthase β (KSβ) / Chain-Length Factor (CLF)Determines the final length of the polyketide chainLacks active-site Cysteine; contains Gln169
prmC Acyl Carrier Protein (ACP)Covalently binds the growing polyketide chainContains conserved G(x)DS motif for post-translational modification

Functional Characterization of Biosynthetic Enzymes

Following the assembly of the polyketide backbone, a series of tailoring enzymes modify the core structure to produce the final, biologically active pradimicin molecules. These enzymes include hydroxylases, methyltransferases, and glycosyltransferases, each playing a specific role in the biosynthetic pathway.

The tailoring enzymes often exhibit remarkable substrate specificity, acting only on specific intermediates in the pathway. PdmJ, a key enzyme in the pradimicin pathway, was initially investigated as a potential methyltransferase but was functionally characterized as a cytochrome P450 monooxygenase. researchgate.net This enzyme is responsible for a critical hydroxylation step.

PdmJ introduces a hydroxyl group at the C-5 position of the pradimicin intermediate G-2A. researchgate.net This hydroxylation is essential as it provides the attachment point for subsequent glycosylation steps, which are vital for the biological activity of pradimicins. researchgate.net Studies have shown that PdmJ has strict substrate specificity. When tested with an alternative, D-alanine-containing analogue (JX137a), no product was formed, indicating that PdmJ acts specifically on the G-2A intermediate before the addition of the amino acid moiety. researchgate.net

Other tailoring enzymes, such as the cytochrome P450 hydroxylase PdmW, also show high specificity, catalyzing hydroxylation at the C-6 position. nih.gov Interestingly, while both PdmJ and PdmW can function individually, their efficiency is dramatically increased when they are co-expressed, suggesting a synergistic interaction where the two enzymes may form a complex to facilitate dihydroxylation. nih.gov

Kinetic analysis of the cytochrome P450 enzyme PdmJ has provided valuable insights into its catalytic mechanism. researchgate.net In vitro studies revealed that PdmJ activity is subject to substrate inhibition, a phenomenon where the enzyme's reaction rate decreases at high substrate concentrations. researchgate.netcore.ac.uk

The optimal substrate (G-2A) concentration for achieving the maximum reaction velocity was determined to be 115 µM under the tested conditions. researchgate.netcore.ac.uk Furthermore, the presence of the related analogue JX137a, which is not a substrate for PdmJ, was found to reduce the conversion rate of G-2A. researchgate.netcore.ac.uk This suggests that JX137a acts as a competitive inhibitor, likely by binding to the active site of the enzyme without reacting, thereby preventing the true substrate from binding. researchgate.netcore.ac.uk

EnzymeTypeFunctionSubstrate(s)Kinetic Properties
PdmJ Cytochrome P450 HydroxylaseC-5 hydroxylationG-2AExhibits substrate inhibition; Optimal [S] = 115 µM; Subject to competitive inhibition. researchgate.netcore.ac.uk
PdmW Cytochrome P450 HydroxylaseC-6 hydroxylationG-2AWorks synergistically with PdmJ. nih.gov
PdmN Amino Acid LigaseAttaches D-alanine to the carboxyl groupG-2A, D-alanine, D-serinePossesses relaxed substrate specificity. nih.gov

Genetic Manipulation and Pathway Engineering

The identification and characterization of the pradimicin BGC have enabled targeted genetic manipulation to confirm gene function and to create novel pradimicin analogues through pathway engineering.

Gene inactivation, or "knockout" experiments, have been fundamental in confirming the role of the cloned gene cluster in pradimicin biosynthesis. The direct involvement of the 39-kb DNA segment was unequivocally proven by inactivating the key PKS genes, prmA and prmB. nih.govjmb.or.kr Disruption of these genes resulted in the complete abolishment of pradimicin production, confirming their essential role in building the polyketide backbone. nih.govjmb.or.kr

Similar targeted gene disruption studies have been used to elucidate the functions of various tailoring genes:

pdmF : Inactivation of this gene identified it as the C-11 O-methyltransferase. core.ac.uk

pdmO : Disruption of pdmO led to the production of pradimicin C, which lacks the N-methylation on the amino sugar moiety. This confirmed PdmO as the N-methyltransferase responsible for this modification. core.ac.uk

pdmQ : When pdmQ was inactivated, the mutant strain produced pradimicin B, a derivative that is missing the D-xylose moiety. This demonstrated that PdmQ is the glycosyltransferase that attaches the second sugar to the pradimicin structure. core.ac.uk

prmP3 : Disruption of prmP3, which encodes a component of the acetyl-CoA carboxylase complex, did not eliminate production but reduced the yield of pradimicins to 62% of the wild-type level. nih.gov This indicates its important, but not essential, role in supplying the malonyl-CoA building blocks for the PKS. nih.gov

These genetic manipulation studies are not only crucial for understanding the fundamental biosynthetic pathway but also pave the way for combinatorial biosynthesis approaches to generate a library of new pradimicin derivatives for drug discovery.

Gene InactivatedEffect on ProductionInferred Function of Gene Product
prmA / prmB Complete abolishment of pradimicin production. nih.govjmb.or.krEssential PKS components for backbone synthesis. nih.govjmb.or.kr
pdmF Loss of C-11 O-methylation. core.ac.ukC-11 O-methyltransferase. core.ac.uk
pdmO Production of pradimicin C (lacks N-methylation). core.ac.ukN-methyltransferase for the amino sugar. core.ac.uk
pdmQ Production of pradimicin B (lacks D-xylose). core.ac.ukGlycosyltransferase for D-xylose attachment. core.ac.uk
prmP3 Production reduced to 62% of wild-type. nih.govComponent of acetyl-CoA carboxylase, supplies malonyl-CoA. nih.gov

Protein Engineering for Enhanced Biosynthesis

Protein engineering has emerged as a powerful tool to enhance the production of natural products like pradimicins by modifying the enzymes involved in their biosynthesis. This approach allows for the creation of novel analogs and can increase the yield of desired compounds.

One key strategy in the biosynthesis of pradimicins is combinatorial biosynthesis. This technique involves the targeted modification and combination of genes encoding various tailoring enzymes to produce new derivatives. For instance, the enzymes PdmJ, PdmW, and PdmN are crucial for the later steps of pradimicin synthesis. PdmJ and PdmW are cytochrome P450 hydroxylases responsible for hydroxylations at the C-5 and C-6 positions of the pradimicin core structure, respectively. PdmN is an amino acid ligase that attaches a D-alanine moiety.

Research has shown that these enzymes can act synergistically. While individual expression of PdmJ or PdmW results in low hydroxylation efficiency, their co-expression leads to the efficient production of a dihydroxylated intermediate. nih.gov Furthermore, the amino acid ligase PdmN has demonstrated relaxed substrate specificity, meaning it can accept different amino acid donors, not just D-alanine. This flexibility has been exploited to generate a series of new pradimicin analogs through combinatorial biosynthesis. nih.gov

These protein engineering approaches, primarily focused on generating novel final products, could theoretically be adapted to accumulate specific intermediates like 11-O-Demethyl-7-methoxypradinone II. By selectively expressing or inactivating specific tailoring enzymes in a controlled manner, it may be possible to halt the biosynthetic pathway at the desired intermediate, allowing for its isolation and further study.

Table 1: Key Tailoring Enzymes in Pradimicin Biosynthesis

EnzymeTypeFunction
PdmJ Cytochrome P450 HydroxylaseIntroduces a hydroxyl group at C-5 of the pradimicin core. nih.gov
PdmW Cytochrome P450 HydroxylaseIntroduces a hydroxyl group at C-6 of the pradimicin core. nih.gov
PdmN Amino Acid LigaseLigates a D-alanine (or other amino acid) to the carboxyl group at C-16. nih.gov

Heterologous Expression Systems for Intermediate Production

Heterologous expression, the expression of genes in a host organism that does not naturally have them, is a cornerstone of modern biotechnology and plays a significant role in the production of complex natural products and their intermediates. For pradimicin biosynthesis, Streptomyces coelicolor has been successfully utilized as a heterologous host.

The early steps of pradimicin biosynthesis involve a type II polyketide synthase (PKS) system, which assembles the initial poly-β-ketone chain. This is followed by a series of modifications by tailoring enzymes to create the benzo[α]naphthacene quinone intermediate known as G-2A. nih.gov The genes encoding the enzymes responsible for producing G-2A have been successfully expressed in S. coelicolor CH999, resulting in the production of this key intermediate. nih.gov

This heterologous system serves as a powerful platform for studying the subsequent tailoring enzymes. By introducing genes for enzymes like PdmJ, PdmW, and PdmN into the G-2A-producing S. coelicolor strain, researchers can observe the specific modifications they catalyze and produce various pradimicin analogs. nih.gov For example, the co-expression of PdmN with the G-2A forming enzymes in S. coelicolor led to the production of a new pradimicin analogue, JX137a. nih.gov

The production of this compound has been observed in blocked mutants of Actinomadura verrucosospora subsp. neohibisca. nih.gov Specifically, the mutant strain JN-219 was found to accumulate this compound. This indicates that this compound is a naturally occurring intermediate in the pradimicin biosynthetic pathway. The blockage in these mutants likely occurs in an enzyme downstream of the formation of this intermediate.

Leveraging this knowledge, heterologous expression systems could be designed to specifically produce this compound. By expressing the necessary biosynthetic genes from Actinomadura up to the point of this intermediate's formation in a clean host like S. coelicolor, and omitting the subsequent genes, it would be possible to accumulate and isolate this specific compound for further investigation and potential applications.

Future Directions and Perspectives in Research on Pradimicin Aglycones

Unraveling Remaining Mechanistic Aspects of Biosynthesis

The biosynthetic pathway of pradimicins, which are potent antifungal and antiviral agents, is a complex process involving a type II polyketide synthase and numerous tailoring enzymes. usu.edu Although the gene cluster responsible for pradimicin production in Actinomadura hibisca has been identified, the precise functions and interplay of all the enzymes are not yet fully understood. usu.edu Future research will likely focus on the intricate mechanisms of the tailoring enzymes that modify the polyketide core to produce the final aglycone structures.

Key areas for investigation include:

Enzyme Kinetics and Structure-Function Relationships: Detailed kinetic studies and X-ray crystallography of key enzymes, such as the hydroxylases PdmJ and PdmW, the amino acid ligase PdmN, and the various methyltransferases and glycosyltransferases, will provide a deeper understanding of their substrate specificity and catalytic mechanisms. usu.edunih.gov For instance, while PdmJ and PdmW are known to hydroxylate C-5 and C-6 respectively, their synergistic action suggests a more complex interaction that warrants further exploration. nih.gov

Intermediate Trafficking: The channeling of biosynthetic intermediates between enzymes is a critical yet poorly understood aspect of polyketide biosynthesis. Investigating how intermediates like 11-O-Demethyl-7-methoxypradinone II are passed between enzymatic stations without diffusing into the cytosol will be crucial for a complete picture of the biosynthetic process. nih.govnih.gov

Regulatory Networks: The regulation of the pradimicin biosynthetic gene cluster is another area ripe for exploration. Identifying the specific transcription factors and signaling molecules that control the expression of these genes could lead to strategies for enhancing the production of desired aglycones.

Potential for Synthetic Biology and Pathway Redesign

The elucidation of the pradimicin biosynthetic pathway opens up exciting possibilities for the application of synthetic biology and metabolic engineering to generate novel pradimicin analogs with improved therapeutic properties. nih.gov Combinatorial biosynthesis, which involves the targeted manipulation of biosynthetic genes, has already shown promise in creating new pradimicin-like molecules. nih.gov

Future efforts in this area will likely involve:

Enzyme Engineering: Modifying the substrate specificity of key tailoring enzymes through site-directed mutagenesis or directed evolution could lead to the incorporation of novel building blocks into the pradimicin scaffold. The relaxed substrate specificity of the amino acid ligase PdmN, for example, makes it an attractive target for engineering to attach different amino acids to the aglycone core. nih.gov

Pathway Refactoring and Heterologous Expression: Re-engineering the entire pradimicin biosynthetic pathway for expression in a more genetically tractable host, such as Streptomyces coelicolor or even Escherichia coli, could facilitate higher production levels and easier genetic manipulation. nih.gov

Exploration of Novel Microbial Sources (e.g., Rare Actinomycetes) for Related Compounds

While Actinomadura hibisca is the most well-known producer of pradimicins, the vast and largely untapped diversity of microbial life, particularly rare actinomycetes, represents a promising reservoir of novel pradimicin-like compounds. nih.govijpras.com These underexplored microorganisms, found in unique ecological niches such as marine sediments, may harbor biosynthetic gene clusters that produce structurally diverse aglycones with unique biological activities. researchgate.netmdpi.comnih.gov

Future research in this domain should focus on:

Bioprospecting in Extreme Environments: Isolating and screening rare actinomycetes from previously unexplored environments is likely to yield novel strains that produce new pradimicin analogs. ijpras.com

Genome Mining: With the decreasing cost of DNA sequencing, genome mining of actinomycete strains for uncharacterized type II polyketide synthase gene clusters that resemble the pradimicin cluster can accelerate the discovery of new pathways and compounds.

Cultivation Technique Development: Many rare actinomycetes are difficult to culture under standard laboratory conditions. Developing novel cultivation techniques will be essential to unlock the biosynthetic potential of these organisms. researchgate.net

Computational and in silico Approaches in Biosynthesis Prediction and Engineering

Computational and in silico tools are becoming increasingly powerful in the field of natural product research. nih.gov These approaches can be applied to predict the structures of novel pradimicin aglycones from their gene clusters and to guide the rational design of engineered biosynthetic pathways.

Key applications of computational methods include:

Bioinformatics Analysis of Biosynthetic Gene Clusters: Advanced bioinformatics tools can analyze the DNA sequence of a gene cluster and predict the chemical structure of the resulting polyketide product. dntb.gov.ua This can help to prioritize strains and gene clusters for further experimental investigation.

Molecular Modeling and Docking: Molecular modeling and docking simulations can be used to study the interactions between biosynthetic enzymes and their substrates. rsc.org This can provide insights into the mechanisms of catalysis and guide the design of mutations to alter enzyme function.

Metabolic Modeling: In silico models of cellular metabolism can be used to predict the effects of genetic modifications on the production of pradimicin aglycones and to identify metabolic bottlenecks that can be targeted for optimization. researchgate.net

By pursuing these future directions, the scientific community can continue to unravel the complexities of pradimicin aglycone biosynthesis and harness this knowledge to develop new and improved therapeutic agents.

Q & A

Q. Methodological Answer :

  • Step 1 : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst load) using factorial design to identify critical parameters affecting yield and purity .
  • Step 2 : Validate synthetic pathways via comparative chromatography (HPLC or GC-MS) against known standards, ensuring retention time and spectral matching .
  • Step 3 : Characterize intermediates using NMR (¹H/¹³C) and FT-IR to confirm structural fidelity at each synthesis stage. Report deviations in coupling constants or unexpected peaks as potential byproducts .

(Basic) What analytical techniques are most robust for characterizing this compound’s physicochemical properties?

Q. Methodological Answer :

  • Primary Techniques :
    • Mass Spectrometry (HRMS) : Confirm molecular formula and fragmentation patterns. Use collision-induced dissociation (CID) to differentiate isomers .
    • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and hydrogen-bonding networks .
  • Secondary Validation : Cross-reference with computational models (DFT calculations) to predict spectral data and verify experimental results .

(Advanced) How can researchers resolve contradictions between experimental bioactivity data and computational docking studies for this compound?

Q. Methodological Answer :

  • Approach 1 : Reassess docking parameters (e.g., force fields, solvation models) using molecular dynamics simulations to account for protein flexibility .
  • Approach 2 : Validate bioactivity assays (e.g., IC₅₀ values) via dose-response curves with triplicate replicates. Statistically analyze outliers using Grubbs’ test to exclude experimental error .
  • Approach 3 : Conduct free-energy perturbation (FEP) calculations to quantify binding affinity discrepancies between in silico and in vitro results .

(Advanced) What methodologies are recommended for establishing structure-activity relationships (SAR) of this compound derivatives?

Q. Methodological Answer :

  • Framework :
    • Variable Selection : Systematically modify functional groups (e.g., methoxy position, demethylation sites) and test against a panel of biological targets .
    • Data Integration : Use multivariate regression to correlate structural descriptors (logP, polar surface area) with activity. Control for confounding variables like membrane permeability .
  • Validation : Apply leave-one-out cross-validation (LOOCV) to assess SAR model robustness and avoid overfitting .

(Basic) How should literature reviews be structured to identify gaps in existing research on this compound?

Q. Methodological Answer :

  • Step 1 : Perform systematic searches across PubMed, SciFinder, and Web of Science using Boolean operators (e.g., "this compound" AND "biosynthesis") .
  • Step 2 : Categorize findings into themes (synthesis, bioactivity, computational studies) and tabulate conflicting results (e.g., divergent IC₅₀ values) for gap analysis .
  • Step 3 : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions, such as metabolic stability or toxicity profiles .

(Advanced) What strategies mitigate bias in secondary data analysis when studying this compound’s pharmacological potential?

Q. Methodological Answer :

  • Strategy 1 : Use propensity score matching to balance covariates (e.g., cell line variability, assay conditions) in retrospective datasets .
  • Strategy 2 : Conduct sensitivity analyses to evaluate how unmeasured confounders (e.g., batch effects in high-throughput screens) impact effect-size estimates .
  • Documentation : Adhere to PRISMA guidelines for transparency in data inclusion/exclusion criteria .

(Basic) How to optimize HPLC protocols for quantifying this compound in complex matrices?

Q. Methodological Answer :

  • Optimization Steps :
    • Column Selection : Test C18 vs. HILIC columns for retention and peak symmetry .
    • Mobile Phase : Adjust pH (2.5–6.5) and organic modifier gradient (acetonitrile/methanol) to enhance resolution .
  • Validation : Calculate LOD/LOQ via calibration curves (R² > 0.99) and assess intraday/interday precision (<5% RSD) .

(Advanced) What computational tools are suitable for predicting the metabolic pathways of this compound?

Q. Methodological Answer :

  • Tools :
    • CYP450 Isozyme Prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely oxidation sites .
    • Metabolite Identification : Combine in silico tools (Meteor Nexus) with experimental LC-MS/MS data to validate predicted glucuronidation/sulfation pathways .
  • Limitations : Address false positives by cross-referencing with isotopic labeling studies in hepatocyte models .

(Basic) How to design a robust biological assay to evaluate this compound’s antimicrobial activity?

Q. Methodological Answer :

  • Design :
    • Strain Selection : Include Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) reference strains with clinical isolates for comparative analysis .
    • Controls : Use positive (ciprofloxacin) and negative (DMSO) controls. Report MIC/MBC values with 95% confidence intervals .
  • Reproducibility : Adhere to CLSI guidelines for broth microdilution assays and document growth conditions (pH, temperature) .

(Advanced) What statistical methods are appropriate for analyzing dose-dependent toxicity data?

Q. Methodological Answer :

  • Methods :
    • Probit Analysis : Model mortality-dose relationships in acute toxicity studies .
    • Benchmark Dose (BMD) : Estimate lower confidence limits for adverse effects using EPA’s BMDS software .
  • Visualization : Plot dose-response curves with shaded confidence bands and tabulate NOAEL/LOAEL values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-O-Demethyl-7-methoxypradinone II
Reactant of Route 2
11-O-Demethyl-7-methoxypradinone II

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.